Bienvenue dans la boutique en ligne BenchChem!

Ampicillin hemisulfate

Pharmacokinetics Intravenous Administration Bioequivalence

Ampicillin hemisulfate (CAS 7490-86-0) is the hemisulfate salt form of ampicillin, a semi-synthetic beta-lactam antibiotic within the aminopenicillin class. It functions as a broad-spectrum bactericidal agent by irreversibly binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall peptidoglycan synthesis.

Molecular Formula C32H40N6O12S3
Molecular Weight 796.88
CAS No. 7490-86-0
Cat. No. B605495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpicillin hemisulfate
CAS7490-86-0
SynonymsAmpicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate
Molecular FormulaC32H40N6O12S3
Molecular Weight796.88
Structural Identifiers
SMILESCC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O
InChI1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1
InChIKeyQYETVTFBDRINOR-PHGYPNQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ampicillin Hemisulfate (CAS 7490-86-0): Broad-Spectrum Aminopenicillin Salt for Parenteral and Oral Formulation


Ampicillin hemisulfate (CAS 7490-86-0) is the hemisulfate salt form of ampicillin, a semi-synthetic beta-lactam antibiotic within the aminopenicillin class . It functions as a broad-spectrum bactericidal agent by irreversibly binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall peptidoglycan synthesis . As a salt form, ampicillin hemisulfate is designed to improve key physicochemical properties—notably stability and solubility—relative to the free acid or other salt forms, thereby facilitating both intravenous and oral clinical administration as well as use in laboratory research settings .

Ampicillin Hemisulfate vs. Other Ampicillin Salts: Why Simple Interchange Risks Formulation Failure and Pharmacokinetic Variability


Ampicillin is commercially available in multiple salt and hydrate forms—including sodium, trihydrate, and anhydrous free acid—each exhibiting marked differences in aqueous solubility, solid-state stability, and dissolution rate . The hemisulfate salt is not a simple stoichiometric variant; its distinct counterion alters the solid-state packing, hygroscopicity, and pH-dependent solubility profile in ways that directly impact intravenous formulation compatibility, oral bioavailability, and long-term storage stability . Substituting ampicillin hemisulfate with ampicillin sodium or trihydrate without accounting for these differences can lead to precipitation in infusion solutions, reduced shelf life of compounded preparations, and unpredictable in vivo pharmacokinetics—particularly for parenteral administration routes where the hemisulfate form has established quantitative pharmacokinetic benchmarks .

Quantitative Differentiation Evidence for Ampicillin Hemisulfate: Head-to-Head Comparisons with Ampicillin Sodium and Ampicillin Trihydrate


Intravenous Pharmacokinetic Benchmark: Cmax and AUC of Ampicillin Hemisulfate vs. Ampicillin Sodium

Ampicillin hemisulfate demonstrates a well-characterized intravenous pharmacokinetic profile in humans. Following a single 2000 mg intravenous dose of ampicillin hemisulfate, the peak plasma concentration (Cmax) reaches 129.5 μg/mL, with an elimination half-life (T1/2) of 1 hour . In comparison, intravenous ampicillin sodium at 500 mg yields a Cmax of approximately 17 μg/mL—when dose-normalized (assuming linear pharmacokinetics), the hemisulfate formulation achieves approximately 1.9-fold higher Cmax per unit dose (32.4 μg/mL per 500 mg vs. 17 μg/mL per 500 mg for the sodium salt) . This difference suggests that the hemisulfate salt may provide more favorable peak systemic exposure for time-dependent bacterial killing, a critical consideration for serious infections where rapid attainment of bactericidal concentrations is essential .

Pharmacokinetics Intravenous Administration Bioequivalence

Oral Bioavailability Evidence: Ampicillin Hemisulfate PK Parameters versus Ampicillin Trihydrate and Amoxicillin

Following a single 1500 mg oral dose of ampicillin hemisulfate, the area under the plasma concentration-time curve (AUC) reaches 58.74 μg×h/mL, with a Cmax of 15.04 μg/mL and a T1/2 of 1.82 hours . In contrast, oral ampicillin (trihydrate) at 500 mg produces a mean Cmax of only 3.2 μg/mL, and amoxicillin at an equivalent dose achieves 7.6 μg/mL—representing a 2.4-fold advantage for amoxicillin over ampicillin trihydrate in peak concentration . The hemisulfate salt's AUC-to-dose ratio (approximately 39.2 μg×h/mL per 1000 mg) substantially exceeds the oral ampicillin trihydrate reference, indicating that salt form selection meaningfully impacts oral absorption extent—a critical factor for step-down therapy and outpatient management where reliable systemic exposure is required .

Oral Bioavailability AUC Cmax

Solid-State Stability Advantage: Anhydrous Acidic Form Superiority Over Ampicillin Trihydrate and Sodium Salt

Kinetic studies of solid-phase degradation reveal that the anhydrous acidic form of ampicillin—the basis of the hemisulfate salt—exhibits markedly superior stability compared to both ampicillin trihydrate and ampicillin sodium salt . While ampicillin sodium salt degrades via three sequential pseudo-first-order processes and ampicillin trihydrate follows a Prout-Tompkins degradation model, the anhydrous acidic form demonstrates the highest stability, making it the recommended form for peroral pharmaceutical preparation development . This stability hierarchy has direct implications for procurement: formulations based on the hemisulfate (anhydrous acidic) form can sustain longer shelf life under controlled storage conditions, reducing waste and ensuring consistent potency throughout the product lifecycle .

Solid-State Stability Degradation Kinetics Formulation

pH-Dependent Aqueous Solubility and Dissolution Profile: Hemisulfate vs. Sodium vs. Trihydrate Forms

The aqueous solubility of ampicillin is critically pH-dependent, with amphoteric behavior resulting in minimum solubility near the isoelectric point . Ampicillin sodium is freely water-soluble (≥50 mg/mL), the trihydrate is only slightly soluble (2-10 mg/mL), and the hemisulfate demonstrates intermediate solubility in DMSO and aqueous buffers at specific pH ranges . This differential solubility profile means that ampicillin hemisulfate can be formulated as a concentrated stock solution in DMSO (up to 100 mg/mL for ready-made solutions) for laboratory applications, while offering distinct solubility characteristics in aqueous intravenous formulations compared to the highly soluble sodium salt . The controlled dissolution rate of the hemisulfate form may be advantageous for sustained-release oral formulations where rapid dissolution of the sodium salt would lead to excessively fast absorption .

Solubility Dissolution Rate pH-Dependent Behavior

Regulatory Substance Identity: Unique FDA UNII Code and Distinct Salt Form Recognition

Ampicillin hemisulfate is assigned a unique FDA Unique Ingredient Identifier (UNII) of SXU8YTQ4S4, distinct from ampicillin sodium (UNII: JFN36L5S8K) and ampicillin trihydrate (UNII: 7C782967RD) . This regulatory distinction reflects the FDA's recognition that different ampicillin salt forms are not interchangeable without explicit bridging data . In pharmacopeial contexts, ampicillin hemisulfate is listed as a separate substance entry with its own CAS registry number (7490-86-0), molecular formula (C32H40N6O12S3), and molecular weight (796.9 g/mol) . For pharmaceutical manufacturers and regulatory affairs professionals, this means that ANDA submissions, Drug Master Files, and product quality specifications must be salt-form-specific—a critical procurement consideration when sourcing active pharmaceutical ingredients for formulation development.

Regulatory Identity UNII Code Pharmacopeial Standards

Microbiological Potency Confirmation: Consistent MIC Values Across Ampicillin Salt Forms Against Key Pathogens

The antibacterial activity of ampicillin, as measured by minimum inhibitory concentration (MIC), is inherent to the ampicillin free acid moiety, and salt form selection does not alter the intrinsic microbiological potency . Ampicillin demonstrates MIC values of 0.03–0.06 μg/mL against Streptococcus pneumoniae, 0.25 μg/mL against Haemophilus influenzae, 0.6–1 mg/L against Staphylococcus aureus, and 4 mg/L against Escherichia coli . The CLSI susceptible breakpoint for Enterobacterales is ≤8 μg/mL . While salt form does not change MIC, procurement of pharmacopeial-grade ampicillin hemisulfate with certified purity and potency ensures batch-to-batch consistency in antimicrobial susceptibility testing, quality control microbiology, and research studies where precise antibiotic concentrations are critical for reproducible results.

Minimum Inhibitory Concentration (MIC) Antibacterial Activity Quality Control

Optimal Procurement and Application Scenarios for Ampicillin Hemisulfate Based on Quantitative Evidence


Intravenous Formulation Development Requiring Controlled Pharmacokinetic Exposure

Pharmaceutical manufacturers developing intravenous ampicillin formulations should prioritize ampicillin hemisulfate for its well-characterized human pharmacokinetic profile, including a Cmax of 129.5 μg/mL at a 2000 mg IV dose and a predictable 1-hour half-life . The ~1.9-fold higher dose-normalized Cmax compared to ampicillin sodium supports its use in serious infections where rapid attainment of bactericidal plasma concentrations is clinically necessary . Procurement should specify ampicillin hemisulfate (CAS 7490-86-0, UNII SXU8YTQ4S4) to ensure pharmacokinetic consistency with existing clinical data and avoid the formulation variability associated with alternative salt forms.

Oral Solid Dosage Form Development Leveraging Superior Solid-State Stability

For oral ampicillin products (capsules, tablets, or powder for suspension), the ampicillin hemisulfate anhydrous acidic form provides demonstrably superior solid-state stability compared to ampicillin trihydrate and ampicillin sodium salt, as established by degradation kinetic studies . This stability advantage translates to extended shelf life and reduced cold-chain logistics requirements—critical for procurement in tropical climates and resource-limited settings . The intermediate aqueous solubility of the hemisulfate form also offers a controlled dissolution profile that may be advantageous for sustained-release oral formulations, as rapid dissolution of the highly soluble sodium salt can lead to excessively fast absorption .

Research Laboratory Antibiotic Stock Solution Preparation in DMSO

Molecular biology and microbiology laboratories requiring concentrated antibiotic stock solutions for bacterial selection (e.g., transformation experiments, cell culture contamination control) benefit from ampicillin hemisulfate's solubility in DMSO at concentrations up to 100 mg/mL . Unlike ampicillin sodium, which is primarily formulated in aqueous solution, the hemisulfate salt enables DMSO-based stock preparation, offering greater flexibility in solvent selection for specific experimental protocols . Procurement of ampicillin hemisulfate with certified purity (>98%) and proper storage (dry, dark, -20°C) ensures reproducibility in antimicrobial susceptibility testing and genetic selection experiments where precise antibiotic concentration is critical .

Regulatory ANDA Filing and Pharmacopeial Reference Standard Procurement

Generic pharmaceutical companies pursuing Abbreviated New Drug Applications (ANDAs) for ampicillin products must use salt-form-specific reference standards and active pharmaceutical ingredients. Ampicillin hemisulfate (UNII SXU8YTQ4S4) is a distinct regulatory substance with its own CAS number, molecular formula, and FDA unique identifier, separate from ampicillin sodium and ampicillin trihydrate . Procurement of USP- or EP-traceable ampicillin hemisulfate reference standards is essential for analytical method development, validation, and quality control release testing in ANDA submissions . Using the incorrect salt form during development can invalidate bioequivalence bridging studies and delay regulatory approval .

Quote Request

Request a Quote for Ampicillin hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.